A Comprehensive Technical Guide to the Physicochemical Properties of Fmoc-cis-4-aminocyclohexane acetic acid
A Comprehensive Technical Guide to the Physicochemical Properties of Fmoc-cis-4-aminocyclohexane acetic acid
Introduction: The Strategic Role of a Conformationally Constrained Building Block
In the landscape of peptide synthesis and drug discovery, the rational design of molecular scaffolds is paramount to achieving desired biological activity and pharmacokinetic profiles. Fmoc-cis-4-aminocyclohexane acetic acid (Fmoc-cis-ACHA-OH) emerges as a critical building block, offering a unique combination of a conformationally constrained alicyclic core and a versatile acetic acid linker. Its structure is distinguished by the cis stereochemistry of the substituents on the cyclohexane ring, which imparts a specific spatial orientation to the peptide backbone when incorporated.
This technical guide provides an in-depth analysis of the core physicochemical properties of Fmoc-cis-4-aminocyclohexane acetic acid. Understanding these characteristics is not merely an academic exercise; it is fundamental for its effective application in Solid-Phase Peptide Synthesis (SPPS), for troubleshooting solubility challenges, and for predicting its behavior in complex biological systems. This document is intended for researchers, chemists, and drug development professionals who utilize non-canonical amino acids to push the boundaries of peptide and peptidomimetic therapeutics.[1][2]
PART 1: Core Molecular and Physical Profile
The foundational properties of a synthetic building block dictate its handling, storage, and reactivity. Fmoc-cis-4-aminocyclohexane acetic acid is a white, powdered solid at room temperature, a characteristic that simplifies weighing and manipulation in a laboratory setting.[3] Its high purity, typically ≥98.0% as determined by HPLC, is a prerequisite for its successful use in stepwise peptide synthesis where the accumulation of impurities can compromise the final product yield and purity.[3]
The compound's stability is enhanced by storage at refrigerated temperatures (2-8°C), which minimizes potential degradation over time.[3] Below is a consolidation of its primary molecular and physical identifiers.
| Property | Value | Source |
| CAS Number | 1217675-84-7 | [3][4] |
| Molecular Formula | C₂₃H₂₅NO₄ | [3][4][5] |
| Molecular Weight | 379.45 g/mol | [3] |
| Appearance | Powder | [3] |
| Purity | ≥98.0% (HPLC) | [3] |
| Storage Temperature | 2-8°C | [3] |
| Melting Point | Data not publicly available | N/A |
| Solubility | Data not publicly available | N/A |
Note: Specific quantitative data for melting point and solubility are not consistently reported in publicly available literature, necessitating empirical determination for specific applications.
PART 2: Structural and Spectroscopic Characterization
A molecule's identity and purity are unequivocally established through structural and spectroscopic analysis. The combination of the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group, the rigid alicyclic cyclohexane ring, and the polar carboxylic acid group gives Fmoc-cis-ACHA-OH a distinct spectroscopic signature.
Chemical Structure and Identifiers
The defining feature of this molecule is the cis orientation of the amino and acetic acid groups relative to the cyclohexane ring. This fixed geometry is crucial for introducing specific turns or kinks in a peptide chain.
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Chemical Name: 2-[cis-4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid[5]
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Synonym: cis-4-(Fmoc-amino)cyclohexaneacetic acid[3]
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SMILES String: OC(=O)C[C@@H]1CCNC(=O)OCC2c3ccccc3-c4ccccc24[3]
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InChI Key: OAZYEKKFVGYBHJ-IYBDPMFKSA-N[3]
Methodologies for Spectroscopic Verification
While a dedicated spectrum for this specific compound is not available, its structure allows for the confident prediction of expected signals. The following section outlines the expected results and a standard protocol for their acquisition.
A. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
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Expertise & Causality: ¹H NMR is the primary tool for confirming the presence of key functional groups and the overall structural integrity. The expected spectrum would show distinct regions:
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Aromatic Region (~7.2-7.8 ppm): Multiple signals corresponding to the 8 protons of the fluorenyl group.
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Fmoc Methylene & Methine Protons (~4.2-4.5 ppm): Signals for the -O-CH₂-CH- protons of the Fmoc group.
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Amide Proton (~7.0-8.0 ppm, broad): A signal for the N-H proton, which may be broad and its chemical shift dependent on solvent and concentration.
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Cyclohexane Protons (~1.0-2.2 ppm): A complex series of overlapping signals from the 10 protons on the cyclohexane ring.
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Acetic Acid Methylene Protons (~2.2-2.5 ppm): A doublet corresponding to the -CH₂-COOH protons.
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Carboxylic Acid Proton (>10 ppm, very broad): A highly deshielded and often broad signal for the -COOH proton, which may exchange with trace water in the solvent.
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B. Mass Spectrometry (MS)
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Expertise & Causality: Mass spectrometry confirms the molecular weight and elemental composition. Using electrospray ionization (ESI), one would expect to observe several adducts.
Experimental Protocol: NMR Sample Preparation and Acquisition
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Sample Preparation: Accurately weigh 5-10 mg of Fmoc-cis-4-aminocyclohexane acetic acid.
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Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred due to its ability to dissolve both polar and non-polar compounds and to slow the exchange of the amide and carboxylic acid protons.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to confirm proton ratios.
Workflow for Spectroscopic Characterization
Caption: Shake-flask method for solubility.
Acid-Base Properties (pKa)
Trustworthiness & Expertise: The primary acidic functional group in the molecule is the carboxylic acid (-COOH). Its pKa value is critical as it determines the charge state of the molecule at a given pH. The amine group is protected as a neutral amide and does not contribute to the acid-base properties in the physiological pH range. The pKa of the carboxylic acid is expected to be in the typical range for aliphatic carboxylic acids, around 4-5. Knowing the pKa is essential for designing purification strategies (e.g., extraction, chromatography) and for understanding potential interactions in biological assays.
Experimental Protocol: pKa Determination by Potentiometric Titration
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Sample Preparation: Accurately weigh and dissolve a known amount of Fmoc-cis-ACHA-OH in a suitable solvent. Due to low aqueous solubility, a co-solvent system (e.g., water/methanol or water/acetonitrile) may be required.
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Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette filled with a standardized titrant (e.g., 0.1 M NaOH).
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Titration: Add the titrant in small, precise increments, recording the pH value after each addition.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the carboxylic acid has been neutralized to its carboxylate form). This can be determined from the first derivative of the titration curve, which shows a maximum at the equivalence point.
Workflow for pKa Determination via Titration
Caption: Potentiometric titration workflow.
PART 4: Applications and the Relevance of Physicochemical Properties
The utility of Fmoc-cis-ACHA-OH in advanced chemical applications is a direct consequence of its physicochemical properties.
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Solid-Phase Peptide Synthesis (SPPS): The core application of this compound is in SPPS. [1][3]The Fmoc protecting group is stable to the acidic conditions used for final cleavage from most resins but is readily removed by a mild base (e.g., 20% piperidine in DMF), allowing for the sequential addition of amino acids. Its good solubility in standard SPPS solvents like DMF ensures efficient and complete coupling reactions. [6]* Drug Development: Incorporating the cis-ACHA scaffold can enhance the metabolic stability of peptides by introducing a non-natural, sterically hindered element that is resistant to enzymatic degradation. [1][6]The rigid cyclohexane ring pre-organizes the peptide backbone, which can lead to higher binding affinity and selectivity for therapeutic targets. [6][7]* Bioconjugation and Materials Science: The carboxylic acid handle provides a reactive site for conjugation to other molecules, such as fluorescent dyes, imaging agents, or polymers, making it a valuable tool in bioconjugation and the development of advanced biomaterials. [1][6]
Conclusion
Fmoc-cis-4-aminocyclohexane acetic acid is a specialized building block whose value is defined by its precise three-dimensional structure and its well-suited physicochemical properties for chemical synthesis. While its core identifiers are well-established, a deeper, application-specific understanding of properties like solubility and pKa requires empirical determination using the robust, self-validating protocols outlined in this guide. By leveraging this knowledge, researchers can effectively integrate this compound into their synthetic workflows to create novel peptides and peptidomimetics with enhanced structural and functional characteristics.
References
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Fmoc-cis-1,4-aminocyclohexyl acetic acid | 1217675-84-7. J&K Scientific LLC. [Link]
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FMOC-CIS-1,4-AMINOCYCLOHEXYL ACETIC ACID. ChemBK. [Link]
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Fmoc-cis-4-aminocyclohexane acetic acid (C23H25NO4). PubChemLite. [Link]
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Fmoc-cis-4-aminocyclohexane carboxylic acid | 147900-45-6. J&K Scientific LLC. [Link]
-
Fmoc-cis-4-aminocyclohexane carboxylic acid | CAS 147900-45-6. P212121 Store. [Link]
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